

Comparative Guide: Structure-Activity Relationship (SAR) of 6- and 8-Substituted Quinazolines

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Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | 6-Bromo-8-fluoroquinazolin-4-amine |
| CAS No.: | 1379357-13-7 |
| Cat. No.: | B1372991 |

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Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Focus: Technical analysis of substitution effects at C6 and C8 positions on the quinazoline scaffold, specifically in the context of Kinase Inhibition (EGFR, VEGFR) and emerging targets.

Executive Summary: The Scaffold Evolution

The quinazoline pharmacophore, particularly the 4-anilinoquinazoline core, remains a cornerstone in kinase inhibitor design. Historically, drug development has favored 6,7-disubstitution (e.g., Gefitinib, Erlotinib) to drive solubility and solvent-front interactions. However, the emergence of resistance mutations (e.g., EGFR T790M, C797S) and the need for novel IP space has shifted focus toward 6-monosubstituted and 8-substituted variants.

This guide objectively compares these two substitution vectors. While the C6-position serves as a reliable "anchor" for solubilizing groups and covalent warheads, the C8-position acts as a

"molecular rudder," capable of enforcing bioactive conformations or accessing unique hydrophobic pockets, albeit with a steeper SAR profile.

Mechanistic Comparison: Binding Modes & Structural Biology

To understand the divergent SAR, one must visualize the quinazoline core within the ATP-binding pocket of a typical kinase (e.g., EGFR).

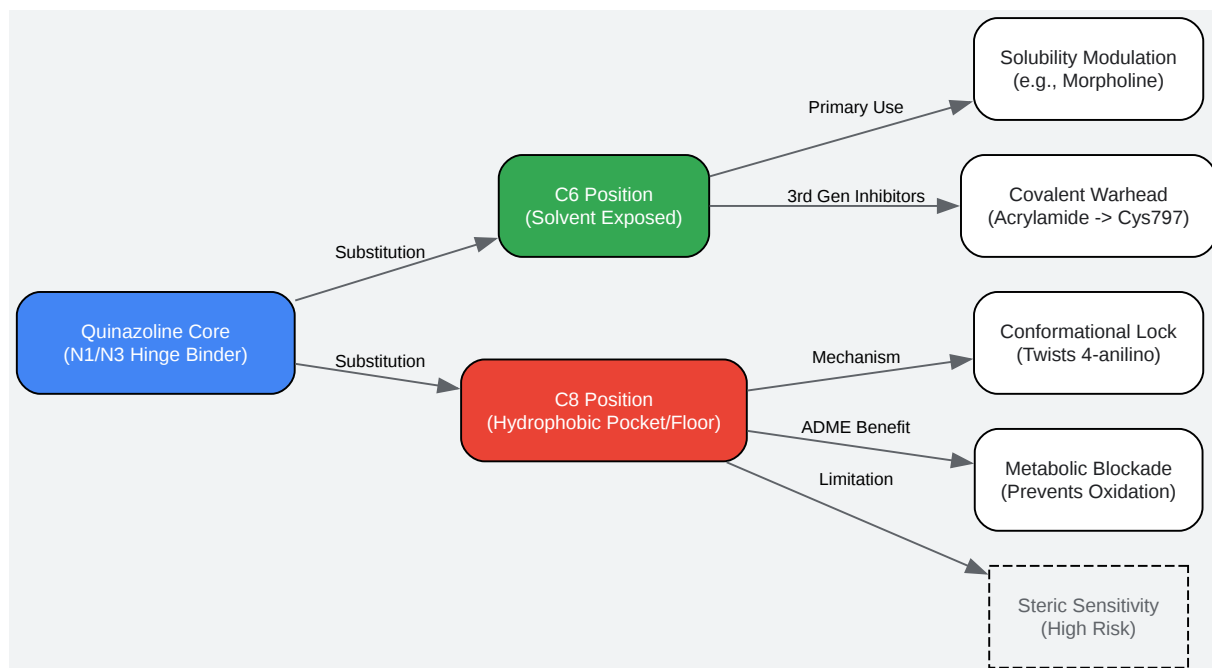
The C6 Vector (Solvent Front)

- Role: The C6 position points directly toward the solvent-accessible region.
- Utility: Ideal for bulky hydrophilic groups (morpholine, piperazine) to improve ADME properties without disrupting the hinge binding mode.
- Covalent Targeting: In covalent inhibitors (e.g., Afatinib), the C6 position often hosts the acrylamide warhead that targets Cys797.

The C8 Vector (Pocket Floor/Gatekeeper)

- Role: The C8 position is buried deeper, often interacting with the "floor" of the ATP pocket or the gatekeeper residue (e.g., Thr790 or Met790).
- Utility: Small lipophilic groups (F, Cl, Me) here can displace water molecules or induce a twisted conformation of the 4-anilino ring, locking the molecule in a bioactive state.
- Risk: This region has limited steric tolerance. Large substituents often clash with the backbone, killing potency ("Steep SAR").

Visualization: Scaffold Interaction Map



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Figure 1: Functional mapping of C6 vs. C8 substitutions on the Quinazoline scaffold.

Comparative Performance Analysis Potency & Selectivity[1]

The following data summarizes the impact of shifting substituents from C6 to C8 in 4-anilinoquinazoline EGFR inhibitors.

Table 1: Impact of C6 vs. C8 Substitution on EGFR Inhibition (IC50)

| Compound Class | Substitution Pattern | Substituent (R) | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) | Observation |
|----------------|----------------------|---|-------------------|----------------------|--|
| Reference | 6,7-dimethoxy | -OMe (Standard) | 0.025 | >100 | High potency, poor solubility. |
| 6-Substituted | 6-Acrylamide | -NHCO-CH=CH ₂ | 0.5 | 2.7 | Covalent Binder. High potency against mutants. |
| 6-Substituted | 6-Morpholino | -O-(CH ₂) ₃ -Morph | 38.9 | N/A | Solubility Driver. Retains potency, improves PK. |
| 8-Substituted | 8-Methyl | -CH ₃ | 120 | >1000 | Steric Clash. Methyl at C8 often reduces affinity vs C6/C7. |
| 8-Substituted | 8-(o-tolyl) | -Ph-2-Me | 23.7 (PD-L1)* | N/A | Target Specific. 8-aryl groups effective in PD-L1, not EGFR. |
| 8-Substituted | 8-Halogen | -F / -Cl | 15-50 | N/A | Metabolic Blocker. Halogens at C8 improve half-life. |

Note: PD-L1 data included to highlight where C8 substitution outperforms C6.

Advantages & Disadvantages

| Feature | 6-Substituted Quinazolines | 8-Substituted Quinazolines |
|---------------------|---|--|
| Primary Design Goal | Solubility, Covalent Bonding (Cys797). | Conformational control, Metabolic stability. |
| SAR Slope | Shallow: Tolerates large, diverse groups. | Steep: Highly sensitive to steric bulk. |
| Metabolic Stability | Moderate (Solvent exposed groups often metabolized). | High: C8 blocks metabolic soft spots on the ring. |
| Synthetic Access | High (Readily available 5-substituted anthranilic acids). | Moderate (Requires 3-substituted anthranilic acids or lithiation). |
| Key Drug Examples | Gefitinib, Afatinib, Dacomitinib. [1] | Emerging clinical candidates (e.g., for PD-L1).[2] |

Experimental Protocols

To validate these SAR claims, the following protocols allow for the synthesis and biological evaluation of matched pairs (6- vs 8-substituted).

Synthesis Workflow (Niementowski Variation)

This route allows divergent synthesis of 6- and 8-substituted analogs from the corresponding anthranilic acids.

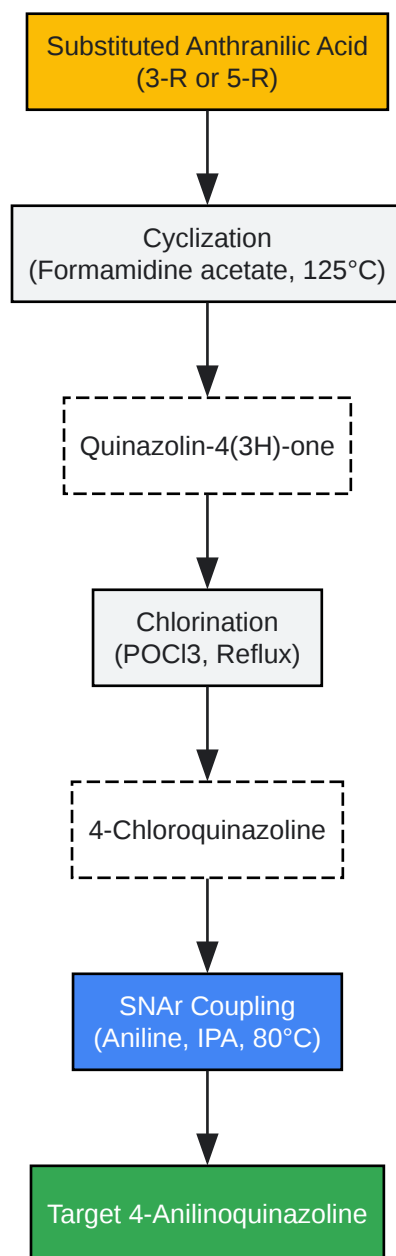
Reagents:

- Substituted Anthranilic Acid (5-sub for C6-product, 3-sub for C8-product).
- Formamidine Acetate.
- POCl₃ (Phosphorus Oxychloride).
- Substituted Aniline.[3][4][5][6]

Step-by-Step Protocol:

- Cyclization: Reflux substituted anthranilic acid (1.0 eq) with formamidine acetate (1.5 eq) in 2-methoxyethanol at 125°C for 12-18h.
 - Checkpoint: Monitor TLC for disappearance of acid. Product (Quinazolin-4(3H)-one) usually precipitates upon cooling.
- Chlorination: Suspend the quinazolinone (1.0 eq) in POCl₃ (5-10 vol). Add catalytic DMF (3 drops). Reflux (105°C) for 2-4h until solution clears.
 - Safety: Quench excess POCl₃ carefully into ice/ammonia. Extract 4-chloroquinazoline with DCM.
- SNAr Coupling: Dissolve 4-chloroquinazoline (1.0 eq) and substituted aniline (1.1 eq) in Isopropanol (IPA). Heat to 80°C for 4h.
 - Validation: The product precipitates as the HCl salt. Filter and wash with cold IPA/Ether.

Visualization: Synthetic Route



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Figure 2: Divergent synthesis of 6- and 8-substituted quinazolines via the Niementowski reaction.

In Vitro Kinase Assay (EGFR)

Objective: Determine IC50 to quantify the potency shift between C6 and C8 analogs.

Materials:

- Recombinant EGFR kinase domain (WT and T790M).[5]
- Poly(Glu,Tyr) 4:1 peptide substrate.
- ATP (Km concentration).
- ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

- Preparation: Prepare 3x serial dilutions of compounds in DMSO (Start at 10 μM).
- Reaction: In a 384-well plate, mix:
 - 2 μL Compound.
 - 4 μL Kinase Enzyme (0.2 ng/μL).
 - 4 μL Substrate/ATP mix.
- Incubation: Incubate at Room Temperature for 60 minutes.
- Detection: Add 10 μL ADP-Glo™ Reagent (40 min incubation) followed by 10 μL Kinase Detection Reagent (30 min incubation).
- Analysis: Measure Luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

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